molecular formula C20H41BrN2 B8071501 1H-Imidazolium, 1-hexadecyl-3-methyl-, bromide

1H-Imidazolium, 1-hexadecyl-3-methyl-, bromide

Cat. No.: B8071501
M. Wt: 389.5 g/mol
InChI Key: STESGJHDBJZDRY-UHFFFAOYSA-N
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Description

. This compound is characterized by its long alkyl chain and imidazolium ring, which contribute to its unique chemical properties and applications.

Synthetic Routes and Reaction Conditions:

  • Industrial Production Methods: On an industrial scale, the compound is produced through a similar alkylation process, but with optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts can enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, although it is relatively resistant to oxidation due to the stability of the imidazolium ring.

  • Reduction: Reduction reactions are not common for this compound, as the imidazolium ring is already in a reduced state.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are more common. The bromide ion can be replaced by other nucleophiles to form different salts.

Common Reagents and Conditions:

  • Nucleophiles: Various nucleophiles such as iodide, chloride, and acetate can be used to substitute the bromide ion.

  • Conditions: Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

  • Different Quaternary Ammonium Salts: By substituting the bromide ion with other nucleophiles, a variety of quaternary ammonium salts can be synthesized.

Scientific Research Applications

  • Catalysis: This compound is widely used as a catalyst in organic synthesis, particularly in phase transfer catalysis and ionic liquid catalysis.

  • Biological Applications: It has been studied for its antimicrobial properties and potential use in drug delivery systems.

  • Electrochemistry: Due to its ionic nature, it is used in the development of electrolytes for batteries and supercapacitors.

  • Industrial Applications: It serves as a solvent and reagent in various chemical processes, including polymerization and extraction.

Mechanism of Action

The mechanism by which 1-hexadecyl-3-methylimidazolium bromide exerts its effects depends on its application. In catalysis, it facilitates reactions by stabilizing transition states and intermediates. In biological applications, its antimicrobial activity is attributed to its ability to disrupt cell membranes.

Molecular Targets and Pathways:

  • Catalysis: Targets transition states and intermediates in chemical reactions.

  • Antimicrobial Activity: Interacts with microbial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium bromide: Similar structure but shorter alkyl chain, leading to different solubility and catalytic properties.

  • 1-Octyl-3-methylimidazolium bromide: Longer alkyl chain than the hexadecyl variant, affecting its physical properties and applications.

  • 1-Hexadecyl-3-ethylimidazolium bromide: Similar to the hexadecyl variant but with an ethyl group instead of a methyl group, resulting in different chemical behavior.

These compounds share the imidazolium ring structure but differ in their alkyl chain length and substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STESGJHDBJZDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30768020
Record name 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30768020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132361-22-9
Record name 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30768020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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